molecular formula C13H11NO B3036799 alpha-(Spirocyanocyclopropyl)-alpha-tetralone CAS No. 400080-17-3

alpha-(Spirocyanocyclopropyl)-alpha-tetralone

Cat. No. B3036799
CAS RN: 400080-17-3
M. Wt: 197.23 g/mol
InChI Key: XEDVFXTYJHJFQF-UHFFFAOYSA-N
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Description

Alpha-(Spirocyanocyclopropyl)-alpha-tetralone (also known as SCPT) is a novel cyclopropyl-containing molecule that has been studied for its potential therapeutic and laboratory applications. SCPT has been observed to have a range of biochemical and physiological effects in both in vitro and in vivo studies, and has been studied for its ability to modulate several pathways. In

Scientific Research Applications

Tetralone Scaffolds in Therapeutic Applications

α-Tetralone derivatives, including α-(Spirocyanocyclopropyl)-α-tetralone, have shown significant potential in therapeutic applications. These compounds are utilized as building blocks in synthesizing a range of therapeutically functional compounds, such as antibiotics, antidepressants, acetylcholinesterase inhibitors for treating Alzheimer’s disease, and alkaloids with antitumor activity. The structural features of these derivatives contribute to their diverse biological activities (Gauni et al., 2021).

Anticonvulsant Activities

α-Tetralone derivatives have been explored for their anticonvulsant properties. Studies have synthesized and tested various derivatives for their efficacy in anticonvulsant assays. These studies provide insights into the potential of α-(Spirocyanocyclopropyl)-α-tetralone in contributing to anticonvulsant therapies (Brouillette et al., 1990), (Faust et al., 1957).

Role in Synthesizing Biologically Active Compounds

α-Tetralone derivatives are used in synthesizing compounds with potential biological activity. For instance, they have been used in the synthesis of spiro compounds that have been evaluated for their biological activities, indicating the versatility of α-(Spirocyanocyclopropyl)-α-tetralone in drug discovery (Yashiro & Shirai, 1970).

Antimicrobial Applications

Research has demonstrated the application of α-tetralone derivatives in developing potent antimicrobial agents. These derivatives have shown effectiveness against both bacterial and fungal pathogens, suggesting their potential use in combating microbial infections (Arumugam et al., 2010).

Metabolic Studies

Studies on the metabolism of tetralin, a related compound, have provided insights into the metabolic pathways and products of α-tetralone derivatives. This information is crucial for understanding the pharmacokinetics and potential therapeutic applications of α-(Spirocyanocyclopropyl)-α-tetralone (Elliott & Hanam, 1968).

Drug Discovery Scaffolds

α-Tetralone derivatives have been identified as useful scaffolds in drug discovery. They have been utilized in the synthesis of various compounds with potential pharmacological applications, highlighting their importance in the development of new therapeutic agents (Chu et al., 2009).

properties

IUPAC Name

4-oxospiro[1,2-dihydronaphthalene-3,2'-cyclopropane]-1'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-8-10-7-13(10)6-5-9-3-1-2-4-11(9)12(13)15/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDVFXTYJHJFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C#N)C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(Spirocyanocyclopropyl)-alpha-tetralone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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